![molecular formula C11H14N2O2 B3148956 2-(3-Aminophenoxy)-N-cyclopropylacetamide CAS No. 662246-06-2](/img/structure/B3148956.png)
2-(3-Aminophenoxy)-N-cyclopropylacetamide
Overview
Description
Compounds with the “aminophenoxy” group are often used in the synthesis of polymers, particularly polyimides . They are typically characterized by their CAS Number and molecular weight .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions with other substances. For example, poly(imide siloxane) copolymers were synthesized through a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS), and polydimethyl siloxane .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like FTIR, 1H NMR, and 13C NMR . Single crystal X-ray diffraction analysis can also be used to explore spatial orientations .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve polymerization processes . The rate of reaction, glass transition temperature, yield strain, and crosslink density can be affected by the aromatic substitution and crosslink density .Physical And Chemical Properties Analysis
These compounds often have properties such as thermal stability, anti-oxidative property, durability at low temperatures, and resistance to ozone, weathering, and radiation . Their physical form can range from powder to oil .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Research by Magadum and Yadav (2018) demonstrates the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate for antimalarial drugs. This process utilizes Novozym 435, highlighting the potential for enzymatic catalysis in the synthesis of complex molecules, which could be relevant for derivatives like "2-(3-Aminophenoxy)-N-cyclopropylacetamide" in pharmaceutical synthesis (Deepali B Magadum & G. Yadav, 2018).
Development of Novel Drug Candidates
Maiti and Buchwald (2009) have developed Cu- and Pd-based catalyst systems for the selective arylation of unprotected aminophenols, leading to structures that are prevalent in therapeutic agents. This research could inform methodologies for functionalizing "this compound" to generate novel drug candidates with enhanced efficacy and specificity (D. Maiti & S. Buchwald, 2009).
Molecular Structure and Bonding Studies
Gemechu et al. (2021) focused on the biosensitivity and theoretical electronic structure investigations of 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one and its metal complexes, providing insights into the electronic structure behavior of such compounds. Understanding the electronic and molecular structure of related compounds can be crucial for predicting the reactivity and interactions of "this compound" with biological targets (Z. B. Gemechu et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-(3-aminophenoxy)-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSMIJVSDLQJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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